molecular formula C15H13N3O3 B2792817 3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide CAS No. 2174071-15-7

3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide

Cat. No.: B2792817
CAS No.: 2174071-15-7
M. Wt: 283.287
InChI Key: VSDXARXCVUJYKS-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals

Properties

IUPAC Name

3-hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-12-7-4-8-16-13(12)14(20)17-11-9-18(15(11)21)10-5-2-1-3-6-10/h1-8,11,19H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDXARXCVUJYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=CC=C2)NC(=O)C3=C(C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the reaction of an imine with a ketene.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Hydroxylation and Carboxamidation: The hydroxyl group and the pyridine-2-carboxamide moiety are introduced through subsequent functional group transformations, including hydroxylation and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting bacterial infections and cancer.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)benzamide: Similar structure but with a benzamide moiety instead of a pyridine-2-carboxamide.

    3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a pyridine ring.

Uniqueness

3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide is unique due to the presence of the pyridine-2-carboxamide moiety, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also contribute to its improved pharmacokinetic properties and reduced toxicity compared to similar compounds.

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